molecular formula C17H20ClN5O3S B6530742 2-chloro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946225-23-6

2-chloro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B6530742
CAS No.: 946225-23-6
M. Wt: 409.9 g/mol
InChI Key: GOYJLXRYARWGTP-UHFFFAOYSA-N
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Description

2-chloro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a benzamide derivative featuring a piperazine ring substituted with a pyrimidinyl group and linked via a sulfonamide bridge to a 2-chlorobenzamide core. This compound’s structural complexity arises from three key regions:

  • Benzamide core: The 2-chloro substitution on the benzene ring may enhance lipophilicity and influence receptor binding.
  • Piperazine-sulfonyl-ethyl linkage: The sulfonyl group improves metabolic stability compared to standard amide or alkyl linkages .
  • Pyrimidinyl substituent: The pyrimidine ring at the piperazine N4 position likely contributes to target selectivity, particularly for CNS receptors such as dopamine or serotonin subtypes .

This scaffold is reminiscent of pharmacologically active benzamides designed for neuropsychiatric targets, leveraging piperazine’s flexibility in receptor interaction .

Properties

IUPAC Name

2-chloro-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O3S/c18-15-5-2-1-4-14(15)16(24)19-8-13-27(25,26)23-11-9-22(10-12-23)17-20-6-3-7-21-17/h1-7H,8-13H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYJLXRYARWGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares structural features and hypothesized pharmacological impacts:

Compound Name Key Substituents Pharmacological Target (Hypothesized) Notable Features
Target Compound 2-chlorobenzamide, pyrimidinyl-piperazine Dopamine D3, 5-HT receptors Sulfonamide linker enhances stability; pyrimidine improves selectivity
4-amino-5-chloro-2-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide Methoxy, amino groups; pyridinyl-piperazine Dopamine D2/D3 Methoxy group may reduce metabolism; pyridine less selective than pyrimidine
5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Dichlorophenyl-piperazine; pentanamide linker Dopamine D3 Dichlorophenyl enhances affinity; flexible linker may reduce bioavailability
2-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide Thienylcarbonyl-piperazine Serotonin receptors Thiophene introduces π-π interactions; carbonyl reduces membrane permeability
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide Nitro group; methoxyphenyl-piperazine 5-HT1A Nitro group increases electron-withdrawing effects; methoxy modulates solubility
Key Observations:
  • Piperazine Substituents : Pyrimidinyl (target compound) and pyridinyl groups both engage in hydrogen bonding, but pyrimidine’s smaller size may enhance selectivity for specific GPCR pockets. Thienylcarbonyl and dichlorophenyl substituents prioritize bulkier hydrophobic interactions.
  • Linker Chemistry : The sulfonamide in the target compound likely improves metabolic resistance compared to pentanamide or ethyl-based linkers, which are prone to enzymatic cleavage.
  • Aromatic Modifications : Chlorine (target compound) and nitro groups affect electron distribution, altering receptor binding kinetics.

Receptor Selectivity and Activity

  • Dopamine D3 : Dichlorophenyl-piperazine derivatives (e.g., ) show high D3 affinity, but the target compound’s pyrimidinyl group may reduce off-target D2 binding.
  • 5-HT1A : Nitro-substituted benzamides exhibit strong serotonin affinity, whereas the target compound’s chloro group may shift preference toward dopamine receptors.

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